2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClFNO3S and a molecular weight of 316.53 g/mol . It is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 2-bromo-5-carbamoyl-4-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfenyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Sulfinyl and Sulfenyl Derivatives: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromine and fluorine atoms, along with the sulfonyl chloride and carbamoyl groups, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-bromo-5-carbamoyl-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYITXBHZAKZDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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